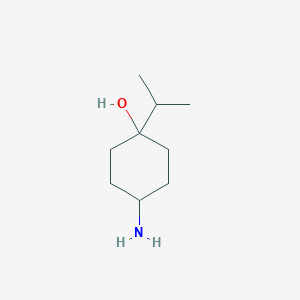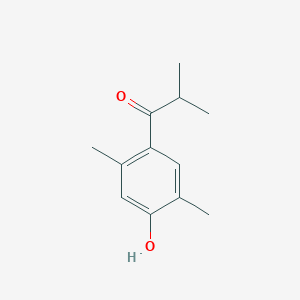![molecular formula C16H20N2O4 B13319812 tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient and scalable route includes the formation of a modified Katritzky benzotriazole hemiaminal, which, upon deprotonation by n-butyllithium, participates in umpolung reactivity via 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The resulting tetrahedral intermediate is treated with oxalic acid, leading to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of robust plug-flow processes allows for the synthesis to be executed on multiple kilograms without the need for pilot-scale reaction vessels operating at low cryogenic temperatures .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: Its potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
- tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
tert-butyl 3-oxospiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)12(19)11-5-4-8-17-13(11)21-16/h4-5,8H,6-7,9-10H2,1-3H3 |
Clave InChI |
RXSKXCWXSXGDSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


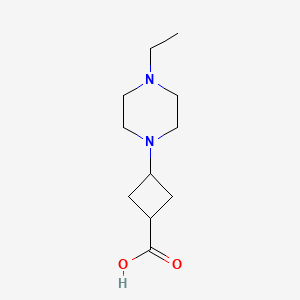

![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)
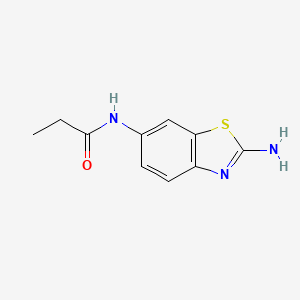


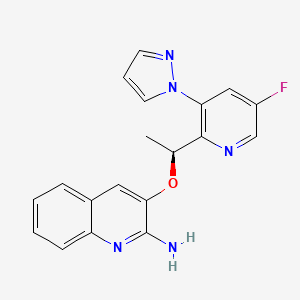

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B13319827.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

